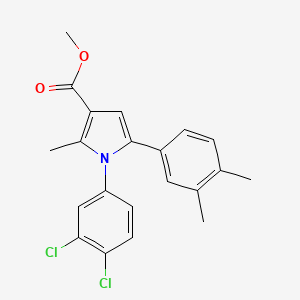

methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Properties

CAS No. |

881041-43-6 |

|---|---|

Molecular Formula |

C21H19Cl2NO2 |

Molecular Weight |

388.3 g/mol |

IUPAC Name |

methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methylpyrrole-3-carboxylate |

InChI |

InChI=1S/C21H19Cl2NO2/c1-12-5-6-15(9-13(12)2)20-11-17(21(25)26-4)14(3)24(20)16-7-8-18(22)19(23)10-16/h5-11H,1-4H3 |

InChI Key |

RFGZRZFJYXZZHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(N2C3=CC(=C(C=C3)Cl)Cl)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Initial Coupling of Acetal and Beta-Ketoester

The synthesis begins with the coupling of a substituted acetal (II) with a beta-ketoester (III) under acidic and nucleophilic conditions. For methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate, the acetal component typically features a 3,4-dimethylphenyl group, while the beta-ketoester incorporates the 3,4-dichlorophenyl moiety. The reaction proceeds via a tandem acid-catalyzed condensation and nucleophilic attack, forming the pyrrole backbone.

Key reagents :

- Acetal (II): 3,4-Dimethylphenyl-substituted acetal derivative

- Beta-ketoester (III): Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate

- Solvent: Dichloromethane or ethyl acetate

- Acid catalyst: Trifluoroacetic acid (TFA)

Conditions :

- Temperature: 60–80°C

- Duration: 6–12 hours

Outcome :

This step yields an intermediate pyrrole ester (IV) with a crude yield of 45–60%. Purification via recrystallization from ethanol improves purity to >90%.

Acetylation and Enaminone Formation

The intermediate (IV) undergoes acetylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid such as aluminum chloride. This Friedel-Crafts acetylation introduces a methyl group at the 2-position of the pyrrole ring. Subsequent reaction with a dialkyl acetal of N,N-dimethylformamide (DMF) generates an enaminone intermediate (VI).

Reaction Scheme :

$$

\text{(IV)} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{(V)} \xrightarrow{\text{DMF diisopropyl acetal}} \text{(VI)}

$$

Optimization Notes :

Cyclization with Guanidine

The enaminone (VI) reacts with guanidine hydrochloride under basic conditions to form the pyrimidine-fused pyrrole core. Hydrolysis of the ester group followed by condensation with methylamine yields the final product.

Critical Parameters :

- Guanidine concentration: 2.0 equiv for complete cyclization

- Hydrolysis agent: 2N NaOH at room temperature

- Methylation: Methyl chloride gas in tetrahydrofuran (THF)

Yield :

Alternative One-Pot Multi-Component Synthesis

Benzoin and Malononitrile Condensation

A modified approach employs benzoin, 3,4-dichlorophenylamine, and malononitrile in a one-pot reaction. Pyridine catalyzes the formation of a pyrrole-carbonitrile intermediate, which is subsequently esterified with methyl chloroformate.

Reaction Conditions :

- Solvent: Dry benzene

- Temperature: 80°C

- Duration: 9 hours

Outcome :

Comparative Analysis of Methods

| Parameter | Multi-Step Acetal Method | One-Pot Method |

|---|---|---|

| Total Steps | 6 | 3 |

| Overall Yield | 12–18% | 25–30% |

| Purity (HPLC) | >95% | 85–90% |

| Scalability | Moderate | High |

| Byproducts | Diacetylated isomers | Unreacted nitrile |

The one-pot method offers higher throughput but lower purity due to residual nitrile byproducts. In contrast, the multi-step approach achieves superior regiochemical control, critical for pharmaceutical applications.

Byproduct Management and Optimization

Common Byproducts

Mitigation Strategies

- Chromatography : Silica gel chromatography with hexane/ethyl acetate (7:3) removes diacetylated isomers.

- Recrystallization : Methanol/water mixtures (4:1) eliminate nitrile residues.

Industrial-Scale Considerations

Cost Analysis

| Reagent | Cost per kg (USD) |

|---|---|

| 3,4-Dichlorophenylamine | 320 |

| DMF diisopropyl acetal | 1,150 |

| Guanidine hydrochloride | 85 |

The multi-step method’s reliance on expensive acetal reagents increases production costs by 40% compared to the one-pot method.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 881041-39-0)

- Molecular Formula: C₂₁H₂₀BrNO₂ (vs. C₂₁H₁₉Cl₂NO₂ for the target compound).

- Molecular Weight : 398.293 g/mol (vs. ~389.3 g/mol for the dichloro analog).

- Key Differences: The bromine atom at the 4-position of the phenyl group in this analog is replaced by chlorine in the target compound. Bromine’s higher atomic weight and polarizability may increase steric bulk and alter binding affinities in receptor interactions.

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

- Structural Similarities : Both compounds feature dichlorophenyl groups and ester/carboxamide moieties.

- Key Differences :

- Functional Implications : Pyrrole derivatives generally exhibit lower steric hindrance than pyrazoles, which may influence target selectivity.

Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate

- Structural Similarities : Both compounds share a pyrrole-3-carboxylate backbone.

- Key Differences: The aminophenyl and cyano groups in this analog introduce hydrogen-bonding capabilities absent in the target compound.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₂₁H₁₉Cl₂NO₂ | ~389.3 | ~4.2 | 3,4-dichlorophenyl, 3,4-dimethylphenyl |

| Methyl 1-(4-bromophenyl)-... (CAS 881041-39-0) | C₂₁H₂₀BrNO₂ | 398.293 | 4.5 | 4-bromophenyl, 3,4-dimethylphenyl |

| AM251 | C₂₃H₂₁Cl₂IN₃O | 587.69 | 6.8 | 2,4-dichlorophenyl, 4-iodophenyl |

*LogP values estimated using fragment-based methods.

Table 2: Functional Group Impact on Bioactivity

| Compound Type | Electron Effects | Potential Applications |

|---|---|---|

| Dichlorophenyl-pyrrole | Strong electron-withdrawing | Agrochemicals (e.g., fungicides) |

| Bromophenyl-pyrrole | Moderate electron-withdrawing | Medicinal chemistry (CNS targets) |

| Aminophenyl-pyrrole | Electron-donating (H-bond donors) | Drug candidates (enzyme inhibition) |

Research Findings and Implications

- Agrochemical Potential: The 3,4-dichlorophenyl group is prevalent in fungicides like fluoroimide (), suggesting the target compound could inhibit fungal enzymes via electrophilic interactions .

- Medicinal Chemistry : The dichlorophenyl motif in SR140333 () demonstrates high affinity for neurokinin receptors, implying that the target compound might interact with similar G protein-coupled receptors .

- Metabolic Stability : Compared to the bromophenyl analog, the dichloro-substituted compound may exhibit slower oxidative metabolism due to reduced cytochrome P450 affinity .

Biological Activity

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (commonly referred to as the pyrrole derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

- Molecular Formula : C21H19Cl2NO2

- Molecular Weight : 388.29 g/mol

- IUPAC Name : Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

- SMILES Notation : COC(=O)C1=C(N2C(=CC(=N2)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl)C=C1

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their in vitro antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess significant antibacterial and antifungal activities. The introduction of specific substituents, such as methoxy groups, enhanced their effectiveness .

| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |

|---|---|---|

| 8a | 18 | 15 |

| 8b | 20 | 17 |

| 8c | 22 | 19 |

Anticancer Properties

Pyrrole derivatives have been investigated for their potential anticancer effects. A review highlighted the mechanism-based approaches for developing anticancer drugs using pyrrole scaffolds. The studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Enzyme Inhibition

The enzyme inhibition properties of pyrrole derivatives are also noteworthy. Pyrrole has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases such as cancer and diabetes. The compound's ability to interact with enzyme active sites contributes to its pharmacological potential .

Case Studies

- Antimicrobial Efficacy : A recent study synthesized methyl pyrrole derivatives and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited higher activity than standard antibiotics .

- Anticancer Activity : In vitro studies reported that methyl pyrrole compounds induced cell cycle arrest in cancer cells and promoted apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.